molecular formula C16H19N3O B11417469 N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine

N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine

Cat. No.: B11417469
M. Wt: 269.34 g/mol
InChI Key: TUTGPBVYPHTTIX-UHFFFAOYSA-N
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Description

N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a furan ring, which is substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting with the preparation of the furan and benzodiazole precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzodiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted benzodiazoles and furans, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various receptors in the central nervous system, modulating neurotransmitter release and receptor activity . The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of a benzodiazole ring with a furan ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-propylbenzimidazol-2-amine

InChI

InChI=1S/C16H19N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h4-9H,3,10-11H2,1-2H3,(H,17,18)

InChI Key

TUTGPBVYPHTTIX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(O3)C

Origin of Product

United States

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